4-methyl-N-(2H-tetrazol-5-ylcarbamoyl)benzamide
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Overview
Description
4-methyl-N-(2H-tetrazol-5-ylcarbamoyl)benzamide is a chemical compound with the molecular formula C10H10N6O2. It is known for its unique structure, which includes a benzamide core substituted with a tetrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2H-tetrazol-5-ylcarbamoyl)benzamide typically involves the condensation of 4-methylbenzoic acid with 5-aminotetrazole. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane under mild conditions .
Industrial Production Methods
Industrial production methods for benzamide derivatives, including this compound, often involve the use of solid acid catalysts. One such method utilizes diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation. This approach is advantageous due to its high efficiency, low reaction times, and eco-friendly nature .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2H-tetrazol-5-ylcarbamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
4-methyl-N-(2H-tetrazol-5-ylcarbamoyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2H-tetrazol-5-ylcarbamoyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, which may inhibit the activity of certain enzymes. Additionally, the benzamide core can interact with various biological receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(2H-tetrazol-5-ylcarbamoyl)benzamide
- 4-methyl-N-[(2-methyl-2H-tetrazol-5-yl)carbamothioyl]benzamide
- 4-methyl-N-propyl-N-[2-(2H-tetrazol-5-yl)ethyl]benzenesulfonamide
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the tetrazole ring enhances its ability to form stable complexes with metal ions and participate in hydrogen bonding, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
521058-51-5 |
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Molecular Formula |
C10H10N6O2 |
Molecular Weight |
246.23 g/mol |
IUPAC Name |
4-methyl-N-(2H-tetrazol-5-ylcarbamoyl)benzamide |
InChI |
InChI=1S/C10H10N6O2/c1-6-2-4-7(5-3-6)8(17)11-10(18)12-9-13-15-16-14-9/h2-5H,1H3,(H3,11,12,13,14,15,16,17,18) |
InChI Key |
NHILHHNUQBMJQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=O)NC2=NNN=N2 |
Origin of Product |
United States |
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